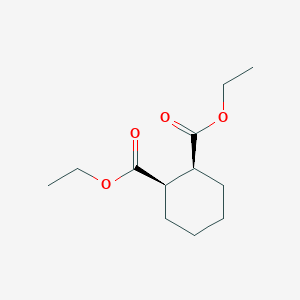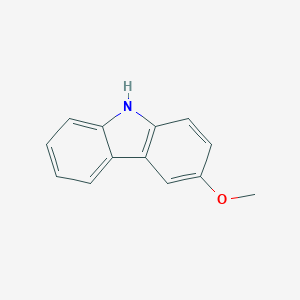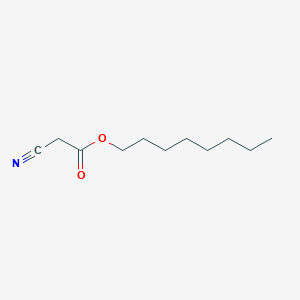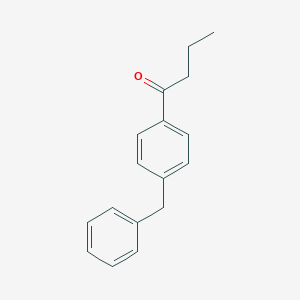
1-(4-Benzylphenyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylphenyl)-1-butanone is a chemical compound also known as benzylphenyl ketone or BPBK. It is a white crystalline powder that is commonly used in the field of organic chemistry. BPBK is a versatile compound that can be used in a variety of applications, including as a fragrance in perfumes, as a flavoring agent in food, and as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of BPBK is not well understood. However, it is believed to act as a reactive intermediate in various organic reactions. BPBK is also known to undergo various reactions, including nucleophilic addition, Friedel-Crafts acylation, and reduction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of BPBK. However, it is known to be a skin irritant and can cause respiratory tract irritation if inhaled. It is also known to be toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
BPBK is a versatile compound that can be used in a variety of applications. Its advantages include its high purity and stability, as well as its low cost. However, its limitations include its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on BPBK. One area of interest is the development of new synthetic methods for BPBK and its derivatives. Another area of interest is the study of the biological activity of BPBK and its potential use in the development of new drugs. Additionally, the use of BPBK in the synthesis of novel materials, such as liquid crystals and polymers, is an area of ongoing research.
Synthesemethoden
BPBK can be synthesized using a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and reduction of the corresponding benzylphenyl carboxylic acid. The most commonly used method for the synthesis of BPBK is the Friedel-Crafts acylation reaction. In this reaction, benzene is reacted with benzyl chloride and aluminum chloride to form benzylbenzene. This intermediate is then reacted with acetyl chloride and aluminum chloride to form BPBK.
Wissenschaftliche Forschungsanwendungen
BPBK has been extensively studied in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BPBK has also been used in the synthesis of novel materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
17302-69-1 |
|---|---|
Produktname |
1-(4-Benzylphenyl)-1-butanone |
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-(4-benzylphenyl)butan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
InChI-Schlüssel |
CQGHAVUWNSCNMH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Andere CAS-Nummern |
17302-69-1 |
Synonyme |
1-(4-Benzylphenyl)-1-butanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



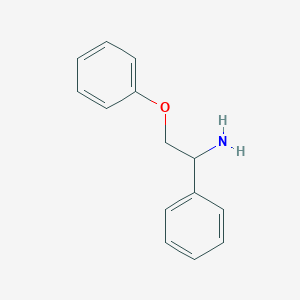
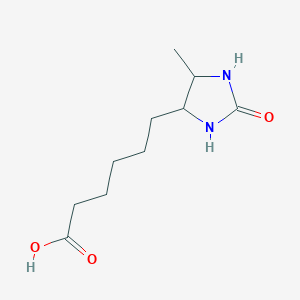
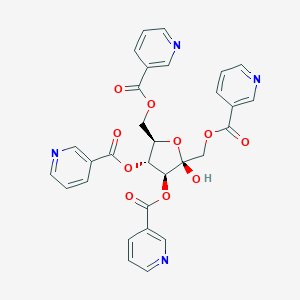
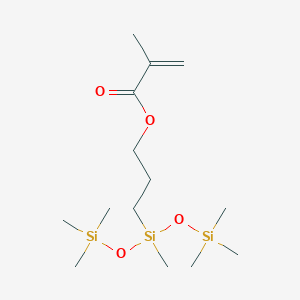
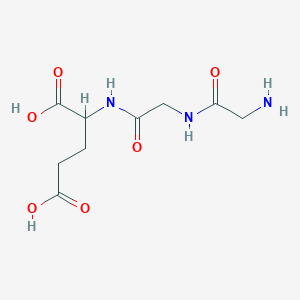
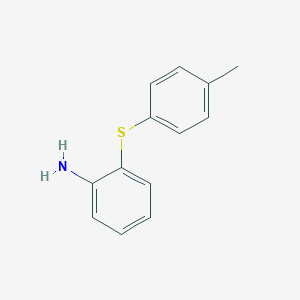
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
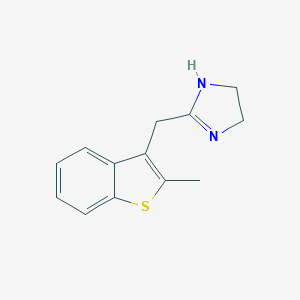
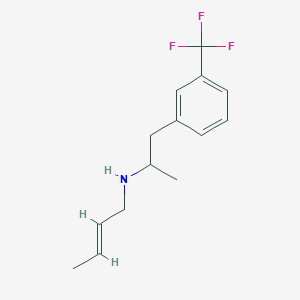
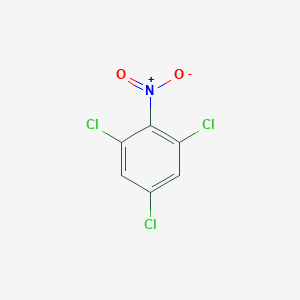
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
